molecular formula C10H14O B1380642 1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene CAS No. 225386-58-3

1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene

Cat. No. B1380642
M. Wt: 155.25 g/mol
InChI Key: CYYZDBDROVLTJU-QBYFNKCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene is a chemical compound with the molecular formula C10H14O . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of 1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene consists of a benzene ring substituted with a butyl group and four deuterium atoms . The exact arrangement of these substituents on the benzene ring would determine the compound’s specific properties.


Physical And Chemical Properties Analysis

The molecular weight of 1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene is 155.25 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions would depend on the specific arrangement of the substituents on the benzene ring .

Scientific Research Applications

    Acetate-Based Ionic Liquids in Energy and Petrochemical Fields

    • Summary of Application : Acetate-based ionic liquids (AcILs) display excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity. These unique characteristics make them important candidates for a range of applications in the field of energy and in the petrochemical industry .
    • Methods of Application : Preparation methods, with one- and two-step synthesis, are reviewed. The relationship between properties and temperature is discussed, and some physical and thermodynamic properties of different AcILs are summarized and further calculated .
    • Results or Outcomes : The applications of AcILs in the fields of biomass processing, organic synthesis, separation, electrochemistry, and other fields are reviewed based on their prominent properties .

    1-Butyl-3 Methylimidazolium Chloride for Extractive Desulfurization of Liquid Fuel

    • Summary of Application : 1-Butyl-3-methylimidazolium chloride [BMIM]Cl was synthesized and investigated for its potential as a green material for extractive deep desulfurization of liquid fuel .
    • Methods of Application : The effects of reaction time, reaction temperature, sulfur compounds, and recycling of IL without regeneration on dibenzothiophene removal of liquid fuel were presented .
    • Results or Outcomes : In the extractive desulfurization process, the removal of dibenzothiophene in n-dodecane using [BMIM]Cl was 81% with mass ratio of 1:1, in 30 min at 30°C under the mild reaction conditions .

Safety And Hazards

As a research chemical, 1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene should be handled with care. It is not intended for human or veterinary use. For specific safety and hazard information, it is recommended to refer to the material safety data sheet (MSDS) provided by the supplier .

Future Directions

The future directions for research on 1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene could include studying its synthesis, reactivity, and potential applications. As a deuterated compound, it could be of interest in studies involving isotopic labeling .

properties

IUPAC Name

1-butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3/i5D,6D,7D,8D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYZDBDROVLTJU-QBYFNKCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])O[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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